Cas no 1551177-58-2 (4-(fluoromethyl)piperidine-4-carboxylic acid)

4-(fluoromethyl)piperidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(fluoromethyl)piperidine-4-carboxylic acid
- EN300-1707915
- 1551177-58-2
-
- Inchi: 1S/C7H12FNO2/c8-5-7(6(10)11)1-3-9-4-2-7/h9H,1-5H2,(H,10,11)
- InChI Key: NHCJSNKCCFBHPL-UHFFFAOYSA-N
- SMILES: FCC1(C(=O)O)CCNCC1
Computed Properties
- Exact Mass: 161.08520679g/mol
- Monoisotopic Mass: 161.08520679g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.3
- Topological Polar Surface Area: 49.3Ų
4-(fluoromethyl)piperidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1707915-2.5g |
4-(fluoromethyl)piperidine-4-carboxylic acid |
1551177-58-2 | 2.5g |
$1959.0 | 2023-09-20 | ||
Enamine | EN300-1707915-5g |
4-(fluoromethyl)piperidine-4-carboxylic acid |
1551177-58-2 | 5g |
$2900.0 | 2023-09-20 | ||
Enamine | EN300-1707915-10g |
4-(fluoromethyl)piperidine-4-carboxylic acid |
1551177-58-2 | 10g |
$4299.0 | 2023-09-20 | ||
Enamine | EN300-1707915-0.25g |
4-(fluoromethyl)piperidine-4-carboxylic acid |
1551177-58-2 | 0.25g |
$920.0 | 2023-09-20 | ||
Enamine | EN300-1707915-1.0g |
4-(fluoromethyl)piperidine-4-carboxylic acid |
1551177-58-2 | 1g |
$1029.0 | 2023-06-04 | ||
Enamine | EN300-1707915-0.05g |
4-(fluoromethyl)piperidine-4-carboxylic acid |
1551177-58-2 | 0.05g |
$839.0 | 2023-09-20 | ||
Enamine | EN300-1707915-0.1g |
4-(fluoromethyl)piperidine-4-carboxylic acid |
1551177-58-2 | 0.1g |
$879.0 | 2023-09-20 | ||
Enamine | EN300-1707915-5.0g |
4-(fluoromethyl)piperidine-4-carboxylic acid |
1551177-58-2 | 5g |
$2981.0 | 2023-06-04 | ||
Enamine | EN300-1707915-0.5g |
4-(fluoromethyl)piperidine-4-carboxylic acid |
1551177-58-2 | 0.5g |
$959.0 | 2023-09-20 | ||
Enamine | EN300-1707915-10.0g |
4-(fluoromethyl)piperidine-4-carboxylic acid |
1551177-58-2 | 10g |
$4421.0 | 2023-06-04 |
4-(fluoromethyl)piperidine-4-carboxylic acid Related Literature
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
Additional information on 4-(fluoromethyl)piperidine-4-carboxylic acid
Introduction to 4-(fluoromethyl)piperidine-4-carboxylic Acid (CAS No. 1551177-58-2)
4-(fluoromethyl)piperidine-4-carboxylic acid is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 1551177-58-2, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of a fluoromethyl group and a piperidine ring makes it a versatile intermediate in synthetic chemistry, particularly in the synthesis of bioactive molecules.
The piperidine core is a common motif in many pharmacologically active compounds, known for its ability to enhance binding affinity and metabolic stability. The introduction of a fluoromethyl group at the 4-position of the piperidine ring further modulates its pharmacokinetic and pharmacodynamic properties. This modification has been extensively explored in drug design, as fluorine atoms can influence the electronic distribution and lipophilicity of molecules, thereby affecting their biological activity.
In recent years, there has been a growing interest in the development of fluorinated piperidine derivatives due to their potential in treating various diseases. For instance, studies have shown that compounds incorporating this moiety exhibit promising activity against neurological disorders, infectious diseases, and cancer. The ability of 4-(fluoromethyl)piperidine-4-carboxylic acid to serve as a building block for more complex molecules has made it a valuable reagent in medicinal chemistry.
The synthesis of 4-(fluoromethyl)piperidine-4-carboxylic acid involves multi-step organic reactions, often requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to optimize the production process. These methods not only enhance efficiency but also minimize unwanted byproducts, making the compound more suitable for industrial applications.
One of the most compelling aspects of 4-(fluoromethyl)piperidine-4-carboxylic acid is its role in the development of next-generation drugs. Researchers have utilized this compound to create novel inhibitors targeting specific enzymes and receptors involved in disease pathways. For example, studies have demonstrated its utility in designing small-molecule inhibitors for kinases and other therapeutic targets. The versatility of this compound allows chemists to tailor its structure for various biological activities, making it an indispensable tool in drug discovery.
The pharmacological properties of 4-(fluoromethyl)piperidine-4-carboxylic acid have been extensively studied in preclinical models. These investigations have revealed its potential as an intermediate in the synthesis of compounds with anti-inflammatory, antiviral, and anticancer effects. The compound's ability to interact with biological targets at both molecular and cellular levels makes it a promising candidate for further development. Additionally, its stability under various conditions enhances its suitability for formulation into pharmaceutical products.
In conclusion, 4-(fluoromethyl)piperidine-4-carboxylic acid (CAS No. 1551177-58-2) is a pivotal compound in pharmaceutical research and development. Its unique structural features and synthetic utility make it an invaluable asset in creating innovative therapeutic agents. As research continues to uncover new applications for this compound, its significance in addressing global health challenges is likely to grow even further.
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